![molecular formula C17H10N2O2 B3135031 2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one CAS No. 400085-74-7](/img/structure/B3135031.png)
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one
Übersicht
Beschreibung
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one, also known as CR-6, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of chromenopyridines, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for cellular imaging and as a potential therapeutic agent for neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one is not fully understood. However, it has been shown to interact with various cellular targets, including DNA, RNA, and proteins. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit viral replication by targeting viral RNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair pathways, leading to cell death in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to cross the blood-brain barrier and exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. It exhibits a wide range of biological activities, making it suitable for various scientific applications. However, there are also limitations to its use. This compound has poor solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one. One potential direction is the development of this compound derivatives with improved solubility and specificity for cellular targets. Another direction is the study of this compound in animal models of various diseases to further understand its potential therapeutic applications. Additionally, the development of new imaging techniques using this compound as a fluorescent probe could lead to new insights into cellular processes. Overall, the study of this compound has the potential to lead to new discoveries in various fields of scientific research.
Eigenschaften
IUPAC Name |
2-pyridin-3-ylchromeno[2,3-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-5-1-2-6-15(12)21-17-13(16)7-8-14(19-17)11-4-3-9-18-10-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXKIMNZRQULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methylphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3134948.png)
![Ethyl 2-{2-[4-(4-methoxyphenyl)piperazino]acetyl}benzenecarboxylate](/img/structure/B3134956.png)
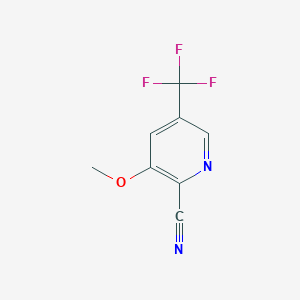

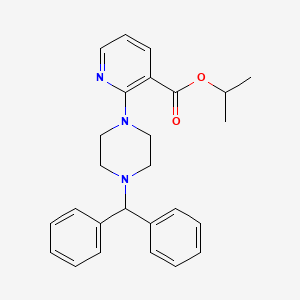
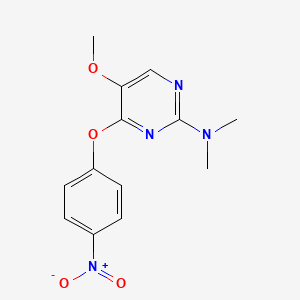

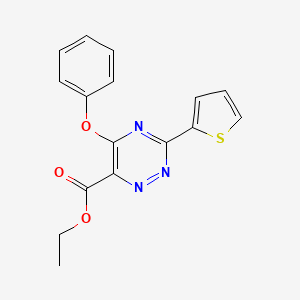
![Methyl 2-[1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazol-5-yl]sulfanylacetate](/img/structure/B3135020.png)

![2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3135034.png)
![N'-[5-cyano-3-[3-(trifluoromethyl)phenyl]triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3135037.png)
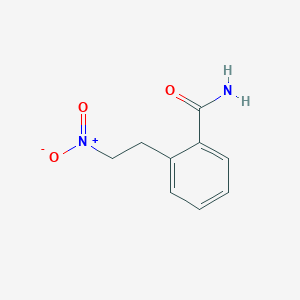
![2-[2-(6-Fluoro-2-pyridinyl)hydrazino]-5-pyrimidinecarbonitrile](/img/structure/B3135048.png)